Cas no 2171260-53-8 ((2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

(2S)-3-(ジメチルアミノ)-2-(3R)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ブタナミドプロパン酸は、高度に特異的な構造を有するFmoc保護アミノ酸誘導体です。主にペプチド合成分野において、立体選択的反応を可能にするキラルビルディングブロックとして利用されます。3位のR配置アミノ基と2位のS配置カルボン酸が分子内に共存するため、複雑なペプチド鎖の構築時に立体配置の制御が可能です。Fmoc保護基は温和な条件下で脱保護可能であり、固相ペプチド合成(SPPS)との親和性が高い点が特徴です。さらに、ジメチルアミノ基の存在により、分子の溶解性や反応性の調整が可能となっています。

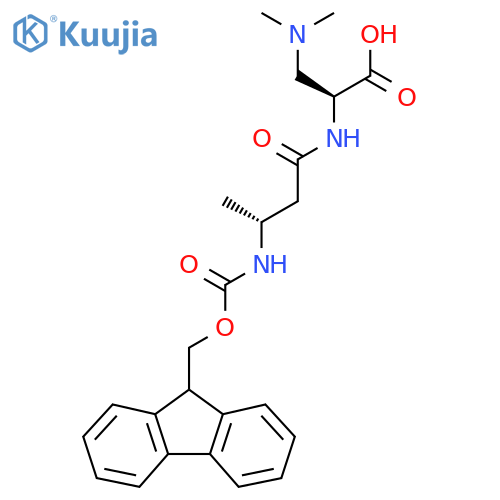

2171260-53-8 structure

商品名:(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

- EN300-1573720

- 2171260-53-8

- (2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid

-

- インチ: 1S/C24H29N3O5/c1-15(12-22(28)26-21(23(29)30)13-27(2)3)25-24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,31)(H,26,28)(H,29,30)/t15-,21+/m1/s1

- InChIKey: LSYULEWMURUFMV-VFNWGFHPSA-N

- ほほえんだ: O(C(N[C@H](C)CC(N[C@H](C(=O)O)CN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 439.21072103g/mol

- どういたいしつりょう: 439.21072103g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 648

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1573720-0.05g |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1573720-10.0g |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1573720-0.1g |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1573720-5000mg |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1573720-250mg |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1573720-10000mg |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1573720-5.0g |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1573720-50mg |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1573720-2.5g |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1573720-100mg |

(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171260-53-8 | 100mg |

$2963.0 | 2023-09-24 |

(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2171260-53-8 ((2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量